Bassianin

説明

Bassianin is a secondary metabolite produced by the ascomycetal fungus Beauveria bassiana . This fungus is known for its entomopathogenic activity and virulence, which are attributed to its ability to produce infection structures and synthesize a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites .

Synthesis Analysis

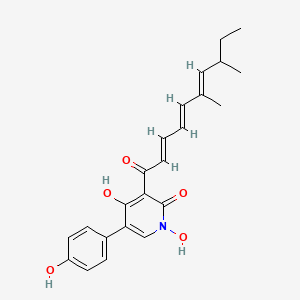

Bassianin is an hexaketide with a 2-pyridone core . It is a representative example of highly reduced (HR) polyketides known for their structural complexity and broad range of biological activities . The biosynthetic gene cluster for bassianin production has been identified and consists of 4 genes, named DmbS, DmbC, DmbA, and DmbB .

Molecular Structure Analysis

Bassianin is structurally similar to the closely related tenellin but differs in chain length and methylation pattern . The gene encoding the desmethylbassianin synthetase, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), has the same domain organization as TenS, the corresponding tenellin synthetase .

Chemical Reactions Analysis

In a study, bassianin was efficiently extracted when B. bassiana-infected Tenebrio molitor larvae were ground in 70% EtOH extraction solvent and subsequently subjected to ultrasonic treatment for 30 min . The metabolites were rapidly and simultaneously analyzed using ultra-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) .

科学的研究の応用

- Background : B. bassiana is widely used as a biocontrol agent against major arthropod pests in agriculture, forestry, and aquatic environments .

- Role of Bassianin : Bassianin, along with other secondary metabolites produced by B. bassiana, contributes to its entomopathogenic activity. These compounds help the fungus parasitize and kill insect hosts .

- Application : Researchers explore formulations containing Bassianin for pest management, aiming to reduce reliance on conventional pesticides .

Biocontrol Agent

作用機序

Target of Action

Bassianin is a secondary metabolite produced by the fungus Beauveria bassiana, which is widely used as a biocontrol agent against many major arthropod pests . The primary targets of Bassianin are insects, specifically their erythrocyte membrane ATPases .

Mode of Action

Bassianin, along with other toxins produced by B. bassiana, helps the fungus to parasitize and kill its insect hosts . The mode of action involves the inhibition of erythrocyte membrane ATPases , which are essential enzymes for energy transfer within cells. This disruption of energy transfer can lead to the death of the insect host.

Biochemical Pathways

The entomopathogenic activity of B. bassiana requires the production of infection structures (appressoria), metabolites, proteins, and enzymes . These components allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel as blastospores (hyphal bodies capable of evading the host immune system ), and ultimately kill the host. Bassianin, as a part of this cocktail of bioactive secondary metabolites, plays a crucial role in this process.

Pharmacokinetics

It’s known thatB. bassiana is usually formulated using conidia with different stabilizing agents for commercial purposes . This suggests that the bioavailability of Bassianin and other toxins may be influenced by the formulation methods used.

Result of Action

The result of Bassianin’s action is the death of the insect host. By inhibiting the erythrocyte membrane ATPases , Bassianin disrupts the energy transfer within the insect cells, leading to their death. This, combined with the immune evasion strategies of B. bassiana, allows the fungus to effectively parasitize and kill its insect hosts .

Action Environment

The action of Bassianin and other B. bassiana toxins can be influenced by environmental factorsB. bassiana is a ubiquitous soilborne fungus found in both temperate and tropical regions . It can complete its life cycle as a saprophyte in soil and on other organic materials, although it has also been reported as an endophyte in several plants . Therefore, the action, efficacy, and stability of Bassianin may vary depending on the specific environmental conditions where B. bassiana is present.

将来の方向性

特性

IUPAC Name |

3-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJZTYMRBJWDZ-ZDNNFFFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

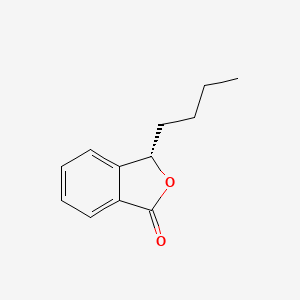

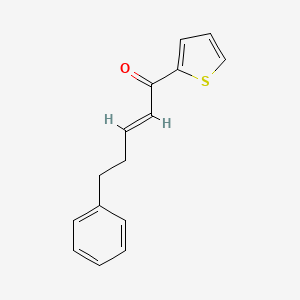

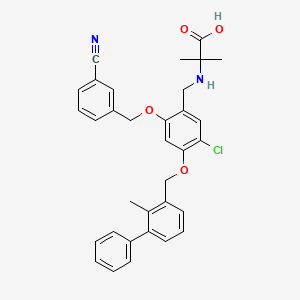

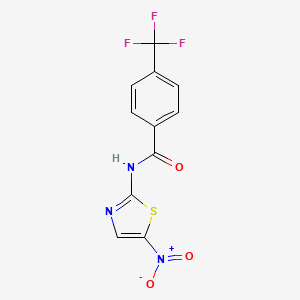

Feasible Synthetic Routes

Q & A

Q1: What is bassianin and where is it found?

A1: Bassianin is a yellow pigment classified as a polyketide, a diverse group of naturally occurring molecules with a wide range of biological activities. It is produced by certain strains of the entomopathogenic fungus Beauveria, specifically Beauveria bassiana. [, ] Interestingly, the distribution of bassianin and its related compound, tenellin, doesn't strictly follow species lines within the Beauveria genus. This means that some strains of B. bassiana might produce tenellin instead of bassianin, and vice versa. []

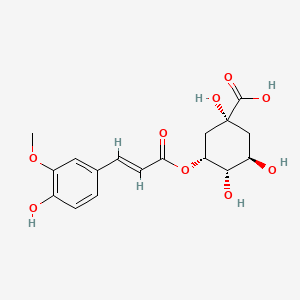

Q2: What is the chemical structure of bassianin?

A2: Bassianin is a 3-acyl derivative of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone. Its full chemical name is 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2(1_H_)-one. [, ] This complex structure was elucidated using a combination of chemical analysis, spectroscopy, and isotopic labeling studies with ¹³C and ¹⁵N. []

Q3: How does the production of bassianin in Beauveria relate to its growth conditions?

A3: Research shows that the production of bassianin in Beauveria tenella is influenced by the nutrient composition of the growth medium. [] Optimal bassianin yield was observed on a glucose ammonium tartrate salts medium with a high carbon-to-nitrogen ratio. Interestingly, once the nitrogen source in the medium was depleted, bassianin accumulation increased rapidly, suggesting a possible role of nitrogen depletion in triggering its production. []

Q4: Are there any other pigments produced by Beauveria besides bassianin?

A4: Yes, Beauveria species are known to produce a red pigment called oosporein in addition to the yellow pigments bassianin and tenellin. [, , ] Studies have shown that in cultures producing both oosporein and bassianin, oosporein is produced first. [] This suggests a potential sequential production of these pigments by the fungus, possibly influenced by factors like nutrient availability or growth stage.

Q5: Have scientists been able to manipulate the production of bassianin and related compounds?

A5: Yes, researchers have successfully used rational domain swaps between the polyketide synthases responsible for tenellin and desmethylbassianin biosynthesis. By expressing these hybrid enzymes in Aspergillus oryzae, they were able to generate reprogrammed compounds. [] These findings provide valuable insights into the programming mechanisms of these complex enzymes and open up possibilities for engineering the production of novel bioactive compounds. Furthermore, combining domain swaps with the co-expression of specific cytochrome P450 enzymes led to the resurrection of bassianin, demonstrating the potential for bioengineering efforts in this field. []

Q6: What are the potential applications of understanding bassianin production?

A6: While research on bassianin is ongoing, understanding its biosynthesis and regulation could have several implications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)